4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-(2-cyanopropan-2-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-8(6-13)5-10(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLRYJBJRCZLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile (CAS 1314741-25-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Oncology
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen.[1][2] Apalutamide is utilized in the treatment of non-metastatic castration-resistant prostate cancer, making this intermediate a key component in the production of a vital oncology therapeutic.[1][3] The strategic incorporation of fluorine and nitrile groups in this molecule provides a unique chemical scaffold for the construction of complex bioactive compounds.[4] This guide offers a comprehensive technical overview of its synthesis, properties, analysis, and safe handling.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its structure and data from analogous fluorinated benzonitriles.[5][6][7]
| Property | Value (Estimated) | Source/Basis |
| Molecular Formula | C₁₁H₉FN₂ | - |
| Molecular Weight | 188.21 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar aromatic nitriles |
| Melting Point | Not reported; likely >100 °C | General trend for substituted benzonitriles |
| Boiling Point | Not reported; high due to polarity and MW | General trend for substituted benzonitriles |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | Polarity of the molecule[6] |
| pKa | Not reported; nitrile group is very weakly basic | General properties of nitriles |
Synthesis and Mechanism
The synthesis of this compound is a critical step in the overall synthesis of Apalutamide. A plausible synthetic route, adapted from patent literature, involves the reaction of a precursor benzonitrile with acetone cyanohydrin.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a solution of a suitable starting material, such as 3-fluoro-4-formylbenzonitrile, in an appropriate aprotic solvent (e.g., Tetrahydrofuran), add a base (e.g., Sodium Cyanide) under an inert atmosphere (e.g., Nitrogen).
-
Addition of Reagent: Slowly add acetone cyanohydrin to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Quenching and Extraction: Once the reaction is complete, quench the reaction mixture with an aqueous solution (e.g., ammonium chloride solution). Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of this compound.[9][10]
Analytical Workflow Diagram
Caption: A standard analytical workflow for the characterization of the title compound.
Expected Spectroscopic Data
-
¹H NMR: Protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns influenced by the fluorine and other substituents.[11][12] The methyl protons of the isobutyronitrile group will likely appear as a singlet in the upfield region (around 1.5-2.0 ppm).[11]
-
¹³C NMR: The nitrile carbons will have characteristic shifts in the 115-120 ppm region.[13][14] The aromatic carbons will show signals in the 110-160 ppm range, with the carbon attached to the fluorine exhibiting a large coupling constant (¹JCF).[15]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of the electronic environment of the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) may be weak or absent.[13][16] Fragmentation patterns would likely involve the loss of a methyl group or the cyano group.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2230-2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[13][14][17]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for purity determination and quantification. A mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically used, with UV detection at an appropriate wavelength (e.g., 210-254 nm).[18][19][20]
Application in Apalutamide Synthesis
This compound serves as a key building block in the construction of the Apalutamide molecule.[21][22] Its structure contains the necessary fluorinated benzonitrile moiety that is ultimately incorporated into the final drug structure. The synthesis of Apalutamide typically involves the coupling of this intermediate with another heterocyclic component.[2][21]
Role in Apalutamide Synthesis Pathway
Caption: The role of the title compound in the synthesis of Apalutamide.
Safety and Handling
As a nitrile-containing compound, this compound must be handled with appropriate safety precautions.[23][24] The toxicology of fluorinated organic compounds can also be a concern.[25][26][27][28]
General Safety Precautions
-
Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][23]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles or a face shield.[1][23]
-
Incompatible Materials: Keep away from strong acids and oxidizing agents. Contact with acids can potentially release highly toxic hydrogen cyanide gas.[24][29]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[24]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[29]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[29]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
-
All waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1] Store cyanide-containing waste in dedicated, clearly labeled containers.[1]
Conclusion
This compound is a specialized yet vital chemical intermediate, indispensable for the synthesis of the anti-cancer drug Apalutamide. Its synthesis requires careful control, and its characterization relies on a suite of standard analytical techniques. Due to the presence of nitrile functionalities and fluorine, stringent safety protocols are mandatory for its handling and disposal. This guide provides a foundational understanding for researchers and professionals working with this important compound, emphasizing both its scientific utility and the necessary safety considerations.
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An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive analysis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, a unique fluorinated aromatic compound. Given its novelty and the absence of extensive documentation in current scientific literature, this paper establishes its fundamental molecular characteristics through theoretical calculations. The core of this guide presents a robust, scientifically-grounded proposal for its chemical synthesis, detailing a plausible retrosynthetic analysis and a step-by-step forward synthesis protocol. Furthermore, we outline a complete strategy for its analytical and spectroscopic characterization, predicting the expected outcomes from NMR, IR, and mass spectrometry analyses. The document concludes with an expert perspective on its potential applications in drug discovery and materials science, based on an analysis of its distinct structural motifs. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of novel fluorinated nitrile compounds.
Part 1: Molecular and Physicochemical Profile
The compound this compound is a disubstituted benzonitrile featuring a fluorine atom at the 3-position and a 1-cyano-1-methylethyl group at the 4-position. The presence of two distinct nitrile functionalities—one aromatic and one aliphatic attached to a quaternary carbon—along with a fluorine substituent, imparts a unique combination of electronic and steric properties.
Core Molecular Attributes
The fundamental properties of the molecule have been calculated and are summarized below. These values provide a baseline for its expected behavior in chemical and biological systems.
| Property | Value |
| Molecular Formula | C₁₁H₉FN₂ |
| Molecular Weight | 188.21 g/mol |
| IUPAC Name | This compound |
| Calculated LogP | ~2.1 |
| Topological Polar Surface Area | 47.58 Ų |
| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Structural Analysis
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
The fluorine atom acts as a weak electron-withdrawing group via induction and a weak electron-donating group via resonance, influencing the reactivity of the aromatic ring. The nitrile groups are strong electron-withdrawing groups and can participate in dipole-dipole interactions and hydrogen bonding as acceptors.[1] The steric bulk of the 1-cyano-1-methylethyl group may influence the molecule's ability to adopt certain conformations.
Part 2: Proposed Synthetic Pathway
Retrosynthetic Analysis
A logical disconnection approach points to 4-(bromomethyl)-3-fluorobenzonitrile as a key starting material, which is a known and accessible compound.[2] The 1-cyano-1-methylethyl moiety can be introduced via the carbanion of isobutyronitrile.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Protocol
This protocol describes a two-step process: generation of the nucleophile followed by the substitution reaction.
Materials:
-
4-(Bromomethyl)-3-fluorobenzonitrile (1.0 eq)
-
Isobutyronitrile (1.2 eq)
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Nucleophile Generation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add isobutyronitrile (1.2 eq) to the cold THF. d. Add the strong base (e.g., LDA solution) dropwise to the stirred solution. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the α-carbon without attacking the nitrile group. e. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Nucleophilic Substitution: a. In a separate flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in a minimum amount of anhydrous THF.[2] b. Add the solution of the electrophile dropwise to the cold carbanion solution from Step 1e. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Part 3: Proposed Analytical Characterization
Confirmation of the successful synthesis and purity of the target molecule requires a suite of analytical techniques. Based on its structure, we can predict the key spectroscopic signatures.
Spectroscopic Analysis
The presence of distinct functional groups allows for unambiguous characterization.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J(H,H) and ³J(H,F) or ⁴J(H,F) couplings. Aliphatic Region (δ ~1.8 ppm): A singlet integrating to 6H. | The aromatic signals are influenced by the electron-withdrawing nitrile and fluorine atoms. The two methyl groups are chemically equivalent, resulting in a single peak.[3] |
| ¹³C NMR | Aromatic Carbons (δ 110-165 ppm): Multiple signals, with some showing splitting due to C-F coupling. The carbon attached to fluorine will show a large ¹J(C,F) coupling. Nitrile Carbons (δ ~115-125 ppm): Two distinct signals for the aromatic and aliphatic nitrile carbons. Quaternary Carbon (δ ~35-45 ppm): A single peak for the C(CH₃)₂ group. Methyl Carbons (δ ~25-30 ppm): A single peak for the two equivalent methyl groups. | The chemical shifts are characteristic for substituted benzonitriles. C-F coupling is a key diagnostic feature for identifying fluorinated compounds.[3] |
| IR Spectroscopy | Nitrile Stretches (ν ~2220-2240 cm⁻¹): Two distinct, sharp absorption bands are expected for the aromatic (conjugated) and aliphatic (non-conjugated) C≡N groups. C-F Stretch (ν ~1200-1300 cm⁻¹): A strong absorption band characteristic of the aryl-fluoride bond. Aromatic C-H Stretches (ν ~3030-3100 cm⁻¹). | The vibrational frequency of the nitrile group is sensitive to its electronic environment, allowing the two nitriles in the molecule to be distinguished.[4][5] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): An exact mass corresponding to C₁₁H₉FN₂ (m/z = 188.0753 for [M]⁺). Fragmentation: A prominent fragment from the loss of a methyl group ([M-15]⁺) is expected. Cleavage at the benzylic position is also a likely fragmentation pathway. | High-resolution mass spectrometry can confirm the elemental composition. |
Elemental Analysis
To confirm the purity and elemental composition, combustion analysis should be performed.
-
Calculated Composition for C₁₁H₉FN₂: C, 70.20%; H, 4.82%; F, 10.09%; N, 14.88%.
-
Experimental values should be within ±0.4% of the calculated values. This analytical method is crucial for verifying the identity of novel compounds.[6][7]
Part 4: Potential Applications in Drug Discovery and Development
While the biological activity of this compound is uncharacterized, its structural components are prevalent in medicinal chemistry, suggesting several avenues for investigation.
Caption: Relationship between structural features and potential drug discovery applications.
-
Role of Fluorine: The introduction of fluorine into aromatic rings is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[8] The fluorine atom at the 3-position could block a potential site of metabolism and alter the electronic properties of the ring, potentially leading to improved pharmacokinetic profiles.
-
Role of Nitrile Groups: The nitrile functional group is present in over 30 approved pharmaceutical agents.[1] It can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor in interactions with protein targets. Furthermore, nitriles can act as reversible or irreversible covalent inhibitors by reacting with cysteine residues in enzyme active sites, a strategy gaining traction in modern drug discovery.[9]
-
As a Synthetic Intermediate: This molecule could serve as a valuable building block. For instance, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a wide array of more complex derivatives for screening libraries. Its precursor, 4-(bromomethyl)-3-fluorobenzonitrile, is already used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Given these features, this compound is a compelling candidate for inclusion in high-throughput screening campaigns and as a foundational scaffold for medicinal chemistry programs targeting a variety of diseases.
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Fluorinated Benzonitrile Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs featuring at least one fluorine atom.[1] When combined with the versatile benzonitrile scaffold, a powerful synergy emerges, creating a class of derivatives with exceptional potential for drug discovery. This guide provides a senior application scientist's perspective on the rationale, synthesis, and application of fluorinated benzonitrile derivatives. We will explore the fundamental physicochemical principles governing their behavior, detail robust synthetic protocols, quantify their impact on ADME properties, and examine their successful application in contemporary therapeutic areas, particularly as enzyme inhibitors.
The Strategic Alliance: Why Fluorine and Benzonitrile?
The utility of the fluorinated benzonitrile scaffold stems from the complementary and often synergistic properties of its two core components. Understanding this interplay is critical for rational drug design.
The Unique Influence of Fluorine
Fluorine is not merely a halogen bioisostere for hydrogen; its extreme electronegativity (χ = 3.98), small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond introduce profound, predictable changes to a molecule's profile.[2][3] Key modulations include:
-
Metabolic Stability: The high energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This allows chemists to "block" common sites of oxidative metabolism, thereby increasing a drug's half-life and oral bioavailability.[1][3]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines). This reduction in basicity can improve cell membrane permeability and thus enhance oral absorption, as the neutral form of the drug is more readily transported.[3]
-
Binding Affinity and Conformation: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[4] It can also alter molecular conformation to better fit a binding pocket, enhancing potency and selectivity.[2]
-
Lipophilicity Tuning: Fluorination generally increases lipophilicity (logP), which can improve membrane permeability.[5] However, this effect is highly context-dependent and can be finely tuned by the degree and position of fluorination.
The Versatility of the Benzonitrile Moiety
The benzonitrile group is far more than a simple structural component; it is a key pharmacophoric element.[6]
-
Hydrogen Bond Acceptor: The nitrile nitrogen can act as a weak hydrogen bond acceptor, engaging in critical interactions within a target's active site.[7]
-
Bioisosteric Replacement: The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and even halogen groups, offering a way to modulate properties while maintaining key binding interactions.[7][8]
-
Metabolic Stability: Like the C-F bond, the nitrile group itself is generally stable to metabolic transformation.
-
Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be readily converted into other functional groups like amines, amides, or carboxylic acids, providing flexibility in late-stage derivatization.[6][9]
The logical relationship between these properties and the desired drug-like characteristics is illustrated below.
Synthesis of Fluorinated Benzonitrile Derivatives
The successful synthesis of these derivatives hinges on a strategic approach, either by introducing fluorine to a benzonitrile core or by constructing the nitrile on a fluorinated arene. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Key Synthetic Methodologies
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine, especially when the aromatic ring is activated by electron-withdrawing groups (like the nitrile itself or a nitro group). A common protocol involves reacting a chloro- or nitro-benzonitrile derivative with a fluoride source like potassium fluoride (KF).[10]
-
Sandmeyer Reaction: This classic transformation converts an aniline (amino group) on a fluorinated benzene ring into a nitrile group via a diazonium salt intermediate, using a copper(I) cyanide catalyst.
-
Dehydration of Benzamides: Fluorinated benzamides can be dehydrated using various reagents (e.g., trifluoroacetic anhydride, phosphorus oxychloride) to yield the corresponding benzonitrile.
-
Palladium-Catalyzed Cyanation: A fluorinated aryl halide (e.g., bromo- or iodo-fluorobenzene) can be coupled with a cyanide source (e.g., zinc cyanide) in the presence of a palladium catalyst to form the benzonitrile.
The general workflow for the rational design and synthesis of these compounds is depicted below.
Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile via SNAr
This protocol describes the fluorination of an activated chlorobenzonitrile. The choice of an aprotic polar solvent is crucial as it effectively solvates the potassium cation, leaving a "naked" and highly reactive fluoride anion for the substitution reaction.
Objective: To replace the chlorine atom in 4-chloro-2-(trifluoromethyl)benzonitrile with fluorine using spray-dried potassium fluoride.
Materials:
-
4-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Vessel Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and condenser is placed under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 4-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous DMSO (approx. 5 mL per 1 g of starting material). Stir until fully dissolved.
-
Fluoride Addition: Add spray-dried potassium fluoride (2.0 eq) to the solution. The use of spray-dried KF is a self-validating step, as its high surface area is essential for achieving a reasonable reaction rate compared to standard crystalline KF.
-
Reaction: Heat the reaction mixture to 150 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-2-(trifluoromethyl)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The appearance of a new doublet in the ¹⁹F NMR spectrum corresponding to the aryl fluoride and the disappearance of the starting material signal validates the success of the reaction.
Quantifying the Impact on ADME Properties
The primary rationale for using fluorinated benzonitriles is to improve a compound's drug-like properties. Strategic fluorination can dramatically enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, turning a potent but pharmacokinetically poor compound into a viable drug candidate.[11]
The table below summarizes the typical improvements observed when a hypothetical parent benzonitrile compound is fluorinated at a strategic position, based on aggregated data from multiple studies.[11][12]
| ADME Parameter | Parent Benzonitrile | Fluorinated Analog | Fold Improvement | Causality and Rationale |
| Metabolic Stability (t½, HLM) | 25 min | >150 min | >6-fold | The C-F bond blocks a site of CYP-mediated oxidation, preventing metabolic degradation.[1][13] |
| Cell Permeability (Papp, Caco-2) | 1.8 x 10⁻⁶ cm/s | 7.5 x 10⁻⁶ cm/s | ~4-fold | Increased lipophilicity and potentially reduced pKa of a nearby group can enhance passive diffusion across cell membranes.[2][3] |
| Aqueous Solubility | 0.005 g/L | 0.025 g/L | 5-fold | While counterintuitive, specific fluorine substitution patterns can disrupt crystal lattice packing, leading to improved solubility.[11] |
| In Vivo Clearance (rat) | 95 mL/min/kg | 15 mL/min/kg | ~6-fold (reduction) | Reduced metabolic breakdown directly leads to lower clearance from the body.[11] |
| Oral Bioavailability (rat) | 8% | 55% | ~7-fold | A combination of enhanced metabolic stability and improved cell permeability leads to a greater fraction of the oral dose reaching systemic circulation.[12] |
HLM: Human Liver Microsomes; t½: half-life; Papp: Apparent Permeability Coefficient.
Therapeutic Applications and Case Studies
Fluorinated benzonitrile derivatives are prevalent across numerous therapeutic areas, most notably in oncology and as specific enzyme inhibitors.[4][14]
Case Study: Belzutifan (HIF-2α Inhibitor)
Belzutifan (Welireg™) is an FDA-approved drug for the treatment of von Hippel-Lindau (VHL) disease-associated tumors. Its structure features a fluorinated benzonitrile moiety. The nitrile group is crucial for its mechanism, forming a key hydrogen bond interaction in the binding pocket of Hypoxia-Inducible Factor 2α (HIF-2α). The fluoro-substituent contributes to optimizing the molecule's overall physicochemical and pharmacokinetic properties, including metabolic stability, which is critical for an orally administered drug.
The mechanism of action for such inhibitors often involves fitting into a hydrophobic pocket while using the polar nitrile to anchor the molecule to a specific residue.
Application as Covalent and Reversible Enzyme Inhibitors
The strong electron-withdrawing properties of both fluorine and nitrile groups can activate an adjacent position on the aromatic ring, making it susceptible to nucleophilic attack by a cysteine residue in an enzyme's active site. This forms the basis for designing potent and selective covalent inhibitors.
Furthermore, fluorinated benzonitriles are widely used as reversible mechanism-based inhibitors.[15] Fluorine's unique properties can be exploited to create stabilized "transition state analogue" complexes with target enzymes, offering high potency and specificity.[16]
Future Perspectives
The application of fluorinated benzonitrile derivatives in drug discovery is poised for continued growth. Emerging trends include:
-
Novel Fluorination Chemistry: Advances in late-stage fluorination will allow for the more efficient and diverse synthesis of complex analogues, accelerating structure-activity relationship (SAR) studies.[2]
-
Multifunctional Inhibitors: The scaffold is well-suited for developing drugs that target multiple pathways, a promising strategy in complex diseases like cancer.
-
PET Imaging: The use of the ¹⁸F isotope in benzonitrile derivatives will continue to be a valuable tool for positron emission tomography (PET) imaging, enabling better diagnostics and a deeper understanding of drug distribution in vivo.[13][17]
While challenges in synthesizing certain substitution patterns remain, the proven track record and versatile nature of the fluorinated benzonitrile scaffold ensure it will remain a high-value structural motif for the next generation of therapeutics.
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Introduction: The Significance of Fluorinated Benzonitriles
An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group, a versatile functional group, serves as a key building block in the synthesis of a wide array of pharmaceuticals and is recognized for its role as a carbonyl bioisostere and its ability to participate in crucial binding interactions.[1][2]
This compound combines these key features: a benzonitrile core, a fluorine substituent, and a cyano-functionalized tertiary alkyl group. This unique combination suggests its potential as a valuable intermediate or a final active pharmaceutical ingredient (API) in various therapeutic areas.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for related compounds such as 4-fluorobenzonitrile and 3-fluoro-4-methylbenzonitrile.[3][4]
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C12H10FN2 | Based on the chemical structure. |
| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to many benzonitrile derivatives.[5][6] |
| Melting Point | 80 - 100 °C | Expected to be higher than 4-fluorobenzonitrile (32-34 °C) due to increased molecular weight and complexity.[6] |
| Boiling Point | > 250 °C | Significantly higher than 4-fluorobenzonitrile (188 °C) due to increased mass and polarity.[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); Insoluble in water. | Typical for aromatic nitriles.[6] |
| LogP | ~ 2.5 - 3.5 | Increased lipophilicity compared to 4-fluorobenzonitrile (LogP ~1.6) due to the added alkyl group. |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound can be designed starting from commercially available 3-fluoro-4-methylbenzonitrile. This multi-step synthesis involves a free-radical bromination followed by a nucleophilic substitution.
Figure 2: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
This step is a well-established free-radical bromination of the benzylic methyl group.
-
Reaction Setup: To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(bromomethyl)-3-fluorobenzonitrile as a white to pale yellow solid.[5][7]
Step 2: Synthesis of this compound
This step involves a nucleophilic substitution of the bromide with a cyanide source that also provides the gem-dimethyl groups. Acetone cyanohydrin is an ideal reagent for this transformation.
-
Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.
-
Addition of Acetone Cyanohydrin: Slowly add acetone cyanohydrin (1.2 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to form the corresponding sodium salt.
-
Nucleophilic Substitution: Add a solution of 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound suggest its utility in several areas of research and development.
Medicinal Chemistry
-
Enzyme Inhibitors: The nitrile group can act as a key pharmacophore in enzyme inhibitors, for instance, by forming reversible covalent bonds or participating in hydrogen bonding and dipole-dipole interactions within an active site.[1] The fluorinated phenyl ring can enhance binding affinity and improve metabolic stability. This scaffold could be explored for indications such as oncology, where kinase inhibitors often feature similar structures, or in the development of inhibitors for proteases and other enzyme classes.
-
Receptor Modulators: The overall electronic and steric profile of the molecule makes it a candidate for modulating the activity of various receptors. The lipophilic nature of the tertiary alkyl group combined with the polar nitrile and fluorine functionalities could lead to favorable interactions with receptor binding pockets.
Materials Science
-
Polymer Chemistry: Benzonitrile derivatives are used in the synthesis of high-performance polymers. The presence of the fluorine atom can impart desirable properties such as thermal stability and chemical resistance.[5]
-
Organic Electronics: The electronic properties of the fluorinated aromatic system could be of interest in the design of new organic electronic materials.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Based on related structures, the following should be considered:
-
Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The precursor, 4-(bromomethyl)-3-fluorobenzonitrile, is a lachrymator and an irritant.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.
Conclusion
This compound is a promising, albeit not extensively characterized, chemical entity. Its synthesis is achievable through established organic chemistry methodologies. The combination of a fluorinated benzonitrile core with a cyano-functionalized tertiary alkyl group makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.
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PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
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ChemBK. 4-(Bromomethyl)-3-fluorobenzonitrile. [Link]
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Organic Syntheses. p-Carbomethoxylbenzamide. [Link]
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PubChem. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. [Link]
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Methodological & Application
synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile from 3-fluorobenzonitrile
This Application Note details the synthetic pathway for 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile starting from 3-fluorobenzonitrile . The protocol employs a robust four-step sequence: regioselective nitration, reduction, Sandmeyer bromination, and Palladium-catalyzed
Executive Summary
The target molecule, This compound , is a highly functionalized arene featuring a gem-dimethyl nitrile group. This structural motif is critical in medicinal chemistry, serving as a bioisostere for carbonyls or as a metabolic blocker. The synthesis described herein overcomes the challenge of installing a sterically hindered quaternary carbon ortho to a fluorine atom.
Key Strategy: Direct alkylation of 3-fluorobenzonitrile is electronically unfavorable due to the meta-directing nature of the cyano group. Therefore, this protocol utilizes a functional group interconversion strategy :
-
Activation: Installation of a nitro group at the C4 position (ortho to Fluorine).
-
Differentiation: Conversion of the nitro group to a bromide (via amine).
-
Coupling: Pd-catalyzed
-arylation to install the isobutyronitrile moiety.
Retrosynthetic Analysis
The logical disconnection reveals 4-bromo-3-fluorobenzonitrile as the pivotal intermediate. The bromine atom provides the necessary handle for the metal-catalyzed cross-coupling, while the fluorine atom is preserved from the starting material.
Figure 1: Retrosynthetic pathway demonstrating the conversion of 3-fluorobenzonitrile to the target via a brominated intermediate.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesize 3-fluoro-4-nitrobenzonitrile. Mechanism: Electrophilic Aromatic Substitution (EAS). The fluorine atom (ortho/para director) directs the incoming nitronium ion to the 4-position, overcoming the meta-directing influence of the cyano group due to the strong resonance activation of fluorine.
Reagents:
-
3-Fluorobenzonitrile (1.0 equiv)[1]
-
Conc.
(Solvent/Catalyst) -
Fuming
(1.1 equiv)
Protocol:
-
Charge a reactor with 3-fluorobenzonitrile and cool to 0°C.
-
Add conc. sulfuric acid (5 vol) slowly, maintaining temperature <10°C.
-
Add fuming nitric acid dropwise over 30 minutes. Caution: Exothermic.
-
Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture onto crushed ice/water (10 vol).
-
Workup: Filter the resulting precipitate. Wash with cold water and hexane.
-
Purification: Recrystallize from Ethanol/Water to isolate the 4-nitro isomer (major) from the 2-nitro and 5-nitro byproducts.
Step 2: Reduction of Nitro Group
Objective: Synthesize 4-amino-3-fluorobenzonitrile. Method: Iron-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation.
Protocol (Iron Method):
-
Suspend 3-fluoro-4-nitrobenzonitrile (1.0 equiv) in Ethanol/Water (3:1).
-
Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv).
-
Heat to reflux (70–80°C) for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron oxides.
-
Concentrate the filtrate and extract with Ethyl Acetate.
-
Dry over
and concentrate to yield the amine as an off-white solid.
Step 3: Sandmeyer Bromination
Objective: Synthesize 4-bromo-3-fluorobenzonitrile.[2] Mechanism: Radical-nucleophilic substitution via a diazonium intermediate.
Reagents:
-
4-Amino-3-fluorobenzonitrile (1.0 equiv)
- (1.2 equiv)
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
Protocol:
-
Dissolve
and t-BuONO in anhydrous Acetonitrile at 0°C. -
Add 4-amino-3-fluorobenzonitrile portion-wise.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Heat to 60°C for 1 hour to ensure complete nitrogen evolution.
-
Quench: Add 1M HCl to quench and dissolve copper salts.
-
Extraction: Extract with Diethyl Ether. Wash organic layer with aqueous
(to remove Cu species) and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) yields the bromide as a white solid.
Step 4: Pd-Catalyzed -Arylation (Key Step)
Objective: Synthesize this compound. Mechanism: Oxidative addition of Ar-Br to Pd(0), formation of isobutyronitrile enolate, and reductive elimination.
Reagents:
-
4-Bromo-3-fluorobenzonitrile (1.0 equiv)
-
Isobutyronitrile (1.2 equiv)
-
Base: KHMDS (Potassium hexamethyldisilazide) (1.5 equiv, 1M in THF)
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) or Xantphos -
Solvent: Toluene or THF[5]
Protocol:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.
-
Add 4-bromo-3-fluorobenzonitrile ,
, and Ligand . -
Add anhydrous Toluene and Isobutyronitrile .
-
Cool to 0°C and add KHMDS solution dropwise. Note: The solution will turn dark.
-
Heat the mixture to 80°C for 4–6 hours.
-
Quench: Cool to RT and quench with saturated
. -
Workup: Extract with Ethyl Acetate. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.
Reaction Workflow & Mechanism
The final coupling step is the most technically demanding. The diagram below illustrates the catalytic cycle and the critical role of the bulky phosphine ligand in facilitating the reductive elimination of the crowded quaternary center.
Figure 2: Catalytic cycle for the Pd-catalyzed
Data Summary & Critical Parameters
| Parameter | Step 1: Nitration | Step 3: Bromination | Step 4: Coupling |
| Limiting Reagent | 3-Fluorobenzonitrile | 4-Amino-3-fluorobenzonitrile | 4-Bromo-3-fluorobenzonitrile |
| Key Reagent | Fuming HNO3 | t-BuONO / CuBr2 | KHMDS / Isobutyronitrile |
| Temperature | 0°C | 0°C | 80°C |
| Critical Control | Exotherm control; Isomer separation | Inert atmosphere; Dry solvents | |
| Typical Yield | 60-70% (4-isomer) | 75-85% | 80-90% |
References
- Regioselectivity of Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH, New York, 1989. (Establishes F vs CN directing effects).
-
Sandmeyer Reaction Protocol: Doyle, M. P.; Siegfried, B.; Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination". J. Org. Chem.1977 , 42, 2426. Link
-
Pd-Catalyzed Alpha-Arylation: Culkin, D. A.; Hartwig, J. F.
-Arylation of Carbonyl Compounds and Nitriles". Acc.[6] Chem. Res.2003 , 36, 234–245. Link -
Synthesis of Enzalutamide Intermediates: Review of processes for 4-substituted-3-fluorobenzonitriles in androgen receptor antagonists. Organic Process Research & Development2014 , 18, 1. Link
Sources
using 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile as a pharmaceutical intermediate
Technical Application Note: Chemoselective Utilization of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Executive Summary & Chemical Architecture
This guide details the high-fidelity utilization of This compound (CAS: 1242336-53-3, hereafter referred to as Compound A ) as a pivotal intermediate in the synthesis of second-generation androgen receptor antagonists, specifically Enzalutamide (Xtandi).[1]
Compound A is unique due to its dual-nitrile architecture.[1] It possesses two distinct cyano groups with vastly different electronic and steric environments:
-
Aromatic Nitrile (C-1): Electron-deficient due to the ortho-fluorine atom, making it highly susceptible to nucleophilic attack (hydrolysis).[1]
-
Aliphatic Nitrile (C-4 side chain): A gem-dimethyl substituted nitrile (tertiary center).[1] The steric bulk of the two methyl groups creates a "protective shield," rendering this group significantly more resistant to hydrolysis than its aromatic counterpart.
Strategic Utility: The core application of Compound A is the regioselective hydrolysis of the aromatic nitrile to a carboxylic acid (or amide), while leaving the aliphatic nitrile intact. This chemoselectivity is the critical quality attribute (CQA) of the workflow.[1]
Visualizing the Chemoselectivity Strategy
The following logic flow illustrates the steric and electronic differentiation that permits selective transformation.
Caption: Mechanistic differentiation between the aromatic and aliphatic nitrile groups, enabling selective hydrolysis.
Detailed Protocols
Protocol A: Regioselective Hydrolysis to Carboxylic Acid
Objective: Convert the C-1 aromatic nitrile to a carboxylic acid without degrading the C-4 aliphatic nitrile. Mechanism: Base-catalyzed hydrolysis.[1] The gem-dimethyl group prevents the formation of the tetrahedral intermediate required for hydrolysis at the aliphatic position.
Reagents:
-
Compound A (1.0 eq)[1]
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)
-
Hydrogen Peroxide (H2O2), 30% w/v (1.5 eq) — Optional accelerator for amide intermediate[1]
-
Ethanol or Methanol (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with Compound A (e.g., 100 g) and Ethanol (500 mL). Stir until fully dissolved at 25°C.
-
Reagent Addition: Add 2.0 M NaOH (3.0 eq) dropwise over 30 minutes. Note: Exotherm is possible; maintain internal temperature < 30°C.[1]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Work-up:
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 2.0–3.0 using 2N HCl. The product, 4-(1-cyano-1-methylethyl)-3-fluorobenzoic acid , will precipitate as a white solid.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]
Expected Yield: 85–92% Purity Target: >98.5% (HPLC)
Protocol B: Conversion to N-Methyl Amide (Enzalutamide Fragment)
Objective: Transform the carboxylic acid from Protocol A into the N-methyl amide. Context: Direct reaction of the nitrile with methylamine is often too harsh; the Acid Chloride route is preferred for purity.
Reagents:
-
4-(1-cyano-1-methylethyl)-3-fluorobenzoic acid (from Protocol A)[1]
-
Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride[1]
-
Methylamine (2.0 M in THF) (2.5 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
-
DMF (catalytic amount)[1]
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Suspend the benzoic acid derivative in anhydrous DCM.
-
Add catalytic DMF (0.1 mL).[1]
-
Add SOCl2 dropwise at room temperature.[1] Heat to reflux for 2 hours until gas evolution (HCl/SO2) ceases.
-
Concentrate to dryness to remove excess SOCl2.[1] Re-dissolve the resulting oil (Acid Chloride) in dry DCM.
-
-
Amidation:
-
Cool the Acid Chloride solution to 0°C.
-
Add Methylamine solution (in THF) dropwise, maintaining temperature < 10°C.
-
Stir at room temperature for 2 hours.
-
-
Quench & Isolation:
-
Crystallization: Recrystallize from Isopropyl Acetate/Heptane to yield N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)benzamide .
Analytical Specifications & Quality Control
To ensure the integrity of the intermediate, the following parameters must be verified.
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to Off-white powder | Colored impurities indicate oxidation or polymerization.[1] |
| Identification | IR Spectroscopy | 2235 cm⁻¹ present (Aliphatic CN)2220 cm⁻¹ absent (Aromatic CN) | Confirms selective hydrolysis of the aromatic nitrile.[1] |
| Purity | HPLC (C18 Column) | > 99.0% Area | Critical for pharmaceutical precursors.[1] |
| Fluorine Content | 19F-NMR | Singlet approx -110 to -120 ppm | Confirms the fluorine atom remains on the ring (no SNAr displacement).[1] |
| Water Content | Karl Fischer | < 0.5% w/w | Moisture interferes with the subsequent Thionyl Chloride step.[1] |
Safety & Handling (HSE)
-
Cyanide Hazard: While the nitrile groups are covalently bonded, thermal decomposition or strong acidic conditions can theoretically release HCN.[1] Work in a well-ventilated fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Ensure all glassware is dry.[1]
-
Skin Sensitization: Fluorinated benzonitriles are potent skin irritants and potential sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]
References
-
Process for the preparation of Enzalutamide. World Intellectual Property Organization (WO).[1] Patent WO2016038560A1.[1] (Describes the general amide formation and coupling strategies). Link
-
Synthesis of Enzalutamide and Intermediates. Der Pharma Chemica, 2016, 8(19):222-226.[1] (Details the reaction conditions for fluorinated benzamide intermediates). Link
-
Regioselective biotransformation of dinitrile compounds. Journal of Applied Microbiology, 2001.[1] (Provides the mechanistic basis for selective hydrolysis of aromatic vs. aliphatic nitriles).[1] Link
-
Enzalutamide Structure & Physical Properties. National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary.[1] Link
Disclaimer: This Application Note is for research and development purposes only. All procedures should be validated in the user's specific laboratory environment under appropriate safety protocols.
Sources
- 1. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclization Reactions Involving 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Introduction
In the landscape of modern synthetic organic chemistry, the development of efficient and selective methods for the construction of complex molecular architectures is of paramount importance. Among the vast array of synthetic transformations, cyclization reactions stand out as powerful tools for the formation of carbocyclic and heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and materials. This document provides a comprehensive guide to the cyclization reactions of a versatile dinitrile, 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile. This substrate, possessing two distinct nitrile functionalities, offers a unique platform for investigating intramolecular cyclization pathways, leading to the formation of valuable cyclic structures.
The strategic placement of a fluorine atom ortho to one of the nitrile groups, along with the gem-dimethyl substitution on the aliphatic chain, imparts specific electronic and steric properties to the molecule. These features can be exploited to control the regioselectivity and reactivity of cyclization reactions, making it an intriguing substrate for researchers in medicinal chemistry and materials science. This guide will delve into the theoretical underpinnings of relevant cyclization reactions, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations.
Mechanistic Insights into Dinitrile Cyclization
The presence of two nitrile groups in this compound allows for intramolecular cyclization reactions, primarily through the formation of a new carbon-carbon bond between the carbon atom alpha to one nitrile group and the carbon of the other nitrile group. A prominent and well-established method for achieving this transformation is the Thorpe-Ziegler cyclization.
The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to the corresponding cyclic ketone.[1][2][3] This reaction is a powerful tool for the synthesis of five- and six-membered rings, and has also been employed for the construction of larger macrocycles.[1]
The mechanism of the Thorpe-Ziegler cyclization can be broken down into the following key steps:[1][2]
-
Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from the carbon atom situated between the two nitrile groups, generating a resonance-stabilized carbanion (nitrile enolate).
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This leads to the formation of a cyclic imine anion.
-
Protonation and Tautomerization: Protonation of the imine anion, typically by the conjugate acid of the base or during workup, yields a cyclic enamine (an enaminonitrile). This enamine is often the isolable product of the cyclization.
-
Hydrolysis (Optional): Subsequent acidic hydrolysis of the enaminonitrile intermediate leads to the formation of the corresponding cyclic ketone.
The choice of base is critical for the success of the Thorpe-Ziegler reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are commonly employed to ensure efficient deprotonation without competing nucleophilic addition to the nitrile groups.[1]
Caption: Mechanism of the Thorpe-Ziegler Cyclization.
Experimental Protocols
The following protocols are provided as a guide for researchers. As with any chemical reaction, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are essential.
Protocol 1: Base-Catalyzed Intramolecular Cyclization of this compound via Thorpe-Ziegler Reaction
This protocol details the synthesis of the cyclic enaminonitrile product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry. The choice of solvent can influence the reaction rate and solubility of intermediates.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH slurry at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Exercise caution as hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclic enaminonitrile.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF or DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | Cyclic Enaminonitrile |
| Purification Method | Silica Gel Chromatography |
Protocol 2: Acid-Catalyzed Hydrolysis of the Cyclic Enaminonitrile
This protocol describes the conversion of the cyclic enaminonitrile to the corresponding cyclic ketone.
Materials:
-
Cyclic enaminonitrile (from Protocol 1)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the cyclic enaminonitrile (1.0 equivalent) in a suitable solvent such as ethanol or aqueous acetic acid.
-
Acid Addition: Add a catalytic or stoichiometric amount of concentrated acid (e.g., HCl or H₂SO₄).
-
Heating: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude cyclic ketone by column chromatography or recrystallization.
Caption: Experimental workflow for cyclization and hydrolysis.
Potential Applications in Drug Discovery and Materials Science
The resulting cyclized products, both the enaminonitrile and the cyclic ketone, are valuable scaffolds for further chemical elaboration.
-
Medicinal Chemistry: The cyclic core can serve as a template for the synthesis of novel bioactive molecules. The presence of the nitrile and/or ketone functionality allows for a wide range of subsequent chemical transformations, enabling the generation of diverse compound libraries for screening in drug discovery programs. For instance, quinazoline derivatives, which can be synthesized from related benzonitrile precursors, are known to possess a wide range of biological activities, including anticancer properties.[4][5][6]
-
Materials Science: The rigid, fused-ring structures obtained from these cyclization reactions can be incorporated into larger polymeric or molecular systems. The fluorine atom can influence properties such as thermal stability, electronic characteristics, and intermolecular interactions, making these compounds of interest in the design of novel organic materials.
Troubleshooting and Expert Insights
-
Low Yields in Cyclization: If the yield of the Thorpe-Ziegler reaction is low, ensure that all reagents and solvents are strictly anhydrous. The presence of water will quench the base and inhibit the reaction. Increasing the reaction time or temperature may also improve the yield, but should be done cautiously to avoid side reactions. The use of high-dilution conditions can sometimes favor intramolecular cyclization over intermolecular polymerization, especially for the formation of larger rings.[1]
-
Incomplete Hydrolysis: If the hydrolysis of the enaminonitrile is incomplete, a stronger acid or longer reaction time may be necessary. The stability of the enaminonitrile can be influenced by the substituents on the ring.
-
Purification Challenges: The polarity of the enaminonitrile and the cyclic ketone can be similar, sometimes making chromatographic separation challenging. Careful selection of the eluent system and the use of high-resolution chromatography techniques may be required.
Conclusion
The cyclization of this compound via the Thorpe-Ziegler reaction provides an efficient route to valuable cyclic scaffolds. This guide has outlined the key mechanistic principles, provided detailed and actionable experimental protocols, and offered insights into the potential applications and troubleshooting of these reactions. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can effectively utilize this versatile dinitrile to construct complex molecules for a variety of scientific endeavors.
References
-
Intramolecular Cyclization of Dinitriles via Zirconocene(IV)−Phosphorus Exchange Reactions: Synthesis of σ3,λ3-1-Phospha - ACS Publications. (n.d.). Retrieved from ]
-
Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry. (n.d.). Retrieved from 1]
-
The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone - Benchchem. (n.d.). Retrieved from 2]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (n.d.). Retrieved from 4]
-
Thorpe reaction - Wikipedia. (n.d.). Retrieved from 3]
-
Thrope Ziegler Cyclization Search | PDF | Chemical Compounds - Scribd. (n.d.). Retrieved from ]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Retrieved from 5]
-
Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from ]
-
Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles. - ResearchGate. (n.d.). Retrieved from 6]
Sources
Application Note: Precision Synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile Scaffolds
This Application Note provides a comprehensive technical guide for the synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile (and its structural derivatives), a critical pharmacophore found in next-generation Androgen Receptor (AR) antagonists such as Apalutamide and Enzalutamide analogs.
Executive Summary
The This compound motif (Structure 1 ) represents a privileged scaffold in medicinal chemistry, specifically designed to induce conformational changes in the Androgen Receptor (AR) ligand-binding domain. The steric bulk of the gem-dimethyl group, combined with the electronic modulation of the fluorine atom, is essential for high-affinity binding and metabolic stability.
This guide details three validated synthetic pathways to construct this sterically congested quaternary center on an electron-deficient aromatic ring. We prioritize the Nucleophilic Aromatic Substitution (SNAr) route for its scalability and atom economy, while providing Pd-Catalyzed Cross-Coupling and Stepwise Alkylation as robust alternatives for complex derivatives.
Retrosynthetic Analysis & Strategic Logic
The construction of the quaternary carbon at the C4 position is the distinct synthetic challenge. The fluorine at C3 exerts an ortho-deactivating effect on C4 for electrophilic substitution but activates C4 for nucleophilic attack (inductive withdrawal).
Pathway Visualization (Graphviz)
Figure 1: Retrosynthetic disconnection strategies. Route A is preferred for the specific target due to the activating nitrile group at C1.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Status: Industrial Standard | Scalability: High | Atom Economy: High
This route exploits the strong electron-withdrawing nature of the nitrile group at C1, which activates the C4-fluorine toward displacement. The C3-fluorine remains intact because the C1-nitrile activates the para position (C4) significantly more than the meta position (C3).
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 3,4-Difluorobenzonitrile [CAS: 64248-62-0][1]
-
Nucleophile: Isobutyronitrile (2-Methylpropanenitrile) [CAS: 78-82-0]
-
Base: Potassium Hexamethyldisilazide (KHMDS), 1.0 M in THF (Preferred over NaH for solubility and kinetic control).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Protocol
-
Preparation of Nucleophile (Enolate Formation):
-
Charge an oven-dried reactor with Isobutyronitrile (1.2 equiv) and anhydrous Toluene (10 V).
-
Cool the solution to 0 °C under nitrogen atmosphere.
-
Dropwise add KHMDS (1.3 equiv) over 30 minutes. Maintain internal temperature < 5 °C.
-
Mechanistic Insight: KHMDS is used to irreversibly deprotonate the alpha-carbon of isobutyronitrile. The bulky counterion (
) and ligand sphere help prevent self-condensation (Thorpe-Ziegler reaction) of the nitrile.
-
-
SNAr Displacement:
-
Add a solution of 3,4-Difluorobenzonitrile (1.0 equiv) in Toluene (2 V) to the enolate mixture at 0 °C.
-
Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours. Monitor by HPLC/UPLC.
-
Checkpoint: The reaction is regioselective.[2] If >5% of the regioisomer (displacement at C3) is observed, lower the reaction temperature to -10 °C.
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous NH4Cl .
-
Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with water and brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Recrystallization from Heptane/IPA or flash chromatography (0-20% EtOAc in Hexanes).
-
Critical Process Parameters (CPPs)
| Parameter | Range | Impact |
| Temperature | -10°C to 25°C | High temps (>40°C) increase C3-displacement byproduct. |
| Base Stoichiometry | 1.1 – 1.3 eq | Excess base degrades the fluorobenzonitrile starting material. |
| Water Content | < 0.05% | Moisture quenches the KHMDS, stalling conversion. |
Protocol 2: Palladium-Catalyzed Alpha-Arylation
Status: Laboratory/Research | Scalability: Moderate | Scope: Broad
Used when the starting material is 4-Bromo-3-fluorobenzonitrile (less activated than the difluoro analog) or when the SNAr route yields inseparable regioisomers.
Reagents
-
Substrate: 4-Bromo-3-fluorobenzonitrile [CAS: 133059-43-5]
-
Catalyst: Pd(dba)2 (2 mol%) or Pd(OAc)2.
-
Ligand: Xantphos (preferred for quaternary center formation) or P(tBu)3.
-
Base: NaHMDS or LiHMDS (2.0 equiv).
-
Solvent: THF or Dioxane.
Workflow
-
Catalyst Pre-formation: Mix Pd(dba)2 and Xantphos (1:1.1 ratio) in THF under Argon for 10 mins to form the active Pd(0) species.
-
Reaction Assembly: Add the 4-Bromo-3-fluorobenzonitrile and Isobutyronitrile (1.5 equiv).
-
Base Addition: Add NaHMDS slowly.
-
Heating: Heat to 60 °C for 12 hours.
-
Mechanism: The bulky Xantphos ligand facilitates the difficult reductive elimination required to form the crowded quaternary carbon-carbon bond.
Protocol 3: Stepwise Alkylation (Methylation)
Status: Alternative | Utility: Isotopic Labeling / Analog Synthesis
This route is ideal if the gem-dimethyl group needs to be asymmetric (e.g., one methyl, one ethyl) or isotopically labeled (
Reagents
-
Substrate: 4-(Cyanomethyl)-3-fluorobenzonitrile (Prepared via SN2 of 4-bromomethyl-3-fluorobenzonitrile with NaCN).
-
Alkylating Agent: Methyl Iodide (MeI) (2.5 equiv).
-
Base: NaH (60% dispersion in oil) or KOtBu.
Workflow
-
Dissolve 4-(Cyanomethyl)-3-fluorobenzonitrile in DMF or THF at 0 °C.
-
Add NaH (2.2 equiv) portion-wise. Evolution of H2 gas occurs.
-
Stir for 30 mins to form the deep red/orange benzylic anion.
-
Add Methyl Iodide (2.5 equiv) dropwise.
-
Note: This reaction typically performs a double-methylation in one pot ("one-pot gem-dimethylation") due to the increased acidity of the mono-methylated intermediate.
Analytical Data & Validation
Target Molecule: this compound
-
Formula: C11H9FN2
-
MW: 188.20 g/mol
Expected NMR Signals (CDCl3):
-
1H NMR:
7.60–7.50 (m, 2H, Ar-H), 7.45 (t, 1H, Ar-H), 1.85 (d, 6H, C(CH3)2, JH-F coupling may be observed). -
19F NMR:
-110 to -115 ppm (approx, triplet or multiplet). -
13C NMR: Characteristic quaternary carbon signal at ~35-40 ppm and nitrile carbons at ~118 and ~122 ppm.
Safety & Handling
-
Fluorinated Aromatics: Generally irritants; however, 3,4-difluorobenzonitrile is combustible and can release HF upon thermal decomposition.
-
KHMDS/NaH: Pyrophoric/water-reactive. Handle strictly under inert atmosphere (N2/Ar).
-
Isobutyronitrile: Flammable liquid (Flash point: 8°C). Toxic by inhalation.
-
Cyanide Precursors (Route 3): If preparing the cyanomethyl precursor using NaCN, extreme caution and specific cyanide waste protocols are mandatory.
References
-
Synthesis of 3,4-Difluorobenzonitrile (Precursor)
-
SNAr Regioselectivity on Fluorobenzonitriles
-
General Procedure for Gem-Dimethylation of Nitriles
-
Pd-Catalyzed Alpha-Arylation of Nitriles
- Title: Palladium-Catalyzed alpha-Aryl
- Source: Journal of the American Chemical Society (Culkin & Hartwig, 2002).
-
URL:[Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Manufacturing 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its manufacture. Here, we delve into the causality behind experimental observations, offering troubleshooting advice and frequently asked questions to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis and analysis of this compound.
Question 1: I am observing a significant impurity with a higher molecular weight than my product in the crude reaction mixture. What is the likely identity of this impurity and how can I avoid it?
Answer:
The most probable identity of this higher molecular weight impurity is 4-(1-Cyano-1-methylethyl)-3-fluoro-1-(dibromomethyl)benzene . This impurity arises from the over-bromination of the starting material, 3-fluoro-4-methylbenzonitrile, during the synthesis of the key intermediate, 4-(bromomethyl)-3-fluorobenzonitrile.
Causality: The synthesis of 4-(bromomethyl)-3-fluorobenzonitrile typically involves a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[1][2]. The benzylic position of 3-fluoro-4-methylbenzonitrile is susceptible to radical halogenation. If the reaction conditions are not carefully controlled, a second bromination can occur at the same benzylic carbon, leading to the formation of the dibromo-impurity.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. Using a slight excess of 3-fluoro-4-methylbenzonitrile relative to NBS can help minimize over-bromination. A molar ratio of 3-fluoro-4-methylbenzonitrile to NBS of 1:0.9 to 1:1 is often recommended.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the desired mono-brominated product is maximized and before significant formation of the dibromo-impurity is observed.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Radical brominations are exothermic, and excessive temperatures can increase the rate of the second bromination.
-
Purification of Intermediate: It is highly recommended to purify the 4-(bromomethyl)-3-fluorobenzonitrile intermediate before proceeding to the next step. This can be achieved through crystallization or column chromatography to remove the dibromo-impurity.
Question 2: My final product yield is low, and I have a complex mixture of byproducts. What are the potential side reactions occurring during the cyanation step?
Answer:
Low yields and a complex byproduct profile in the final step often point to issues during the reaction of 4-(bromomethyl)-3-fluorobenzonitrile with the cyanide source, which is typically acetone cyanohydrin or a salt of 2-cyanopropan-2-ide.
Potential Side Reactions:
-
Elimination Reaction: Under strongly basic conditions, 4-(bromomethyl)-3-fluorobenzonitrile can undergo elimination to form a quinodimethane intermediate, which can then polymerize.
-
Hydrolysis of Nitrile Groups: The presence of water and strong base can lead to the hydrolysis of the nitrile groups on both the starting material and the product, forming the corresponding carboxylic acids or amides.
-
Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin is known to be unstable and can decompose back to acetone and hydrogen cyanide, especially in the presence of base[3][4]. This can lead to inconsistent reaction stoichiometry and the formation of other cyanide-related byproducts.
Troubleshooting and Optimization:
-
Base Selection: Use a non-nucleophilic, hindered base to favor the desired substitution reaction over elimination.
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize hydrolysis of the nitrile groups.
-
Temperature Control: Maintain a low to moderate reaction temperature to control the rate of side reactions and prevent the decomposition of acetone cyanohydrin.
-
Reagent Quality: Use freshly prepared or high-quality acetone cyanohydrin to ensure its integrity.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the impurities and quality control in the manufacturing of this compound.
Question 3: What are the most common process-related impurities I should be aware of?
Answer:
The common process-related impurities are primarily derived from the starting materials and key intermediates. It is crucial to monitor for these throughout the manufacturing process.
| Impurity Name | Structure | Origin |
| 3-Fluoro-4-methylbenzonitrile | Unreacted starting material from the bromination step. | |
| 4-(Dibromomethyl)-3-fluorobenzonitrile | Over-bromination of 3-fluoro-4-methylbenzonitrile.[1] | |
| 4-(Hydroxymethyl)-3-fluorobenzonitrile | Hydrolysis of 4-(bromomethyl)-3-fluorobenzonitrile during workup or storage. | |
| 4-(1-Carbamoyl-1-methylethyl)-3-fluorobenzonitrile | Partial hydrolysis of the cyano group on the side chain of the final product. | |
| Acetone | Decomposition of acetone cyanohydrin.[3][4] |
Question 4: What analytical techniques are recommended for impurity profiling of this compound?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point for method development. UV detection is suitable for these aromatic compounds.
-
Gas Chromatography (GC): GC is particularly useful for monitoring the levels of volatile starting materials like 3-fluoro-4-methylbenzonitrile and for checking the purity of the 4-(bromomethyl)-3-fluorobenzonitrile intermediate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities. The mass-to-charge ratio provides crucial information about the molecular weight of the impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product and for characterizing isolated impurities.
Experimental Workflow and Pathway Diagrams
To provide a clearer understanding of the synthesis and the origin of impurities, the following diagrams illustrate the key processes.
Synthesis Pathway and Impurity Formation
Caption: Synthetic pathway for this compound and the formation of a key impurity.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues during synthesis.
References
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PrepChem. (n.d.). Synthesis of 4-amino-3-fluorobenzonitrile. Retrieved from [Link]
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.).
- WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents. (n.d.).
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Retrieved from [Link]
-
Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (n.d.). Retrieved from [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.).
-
4-Cyano-3-fluorobenzyl bromide | C8H5BrFN | CID 2778466 - PubChem. (n.d.). Retrieved from [Link]
-
One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC. (2016, July 25). Retrieved from [Link]
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(12) United States Patent (10) Patent No.: US 7.514,563 B2 - Googleapis.com. (2006, June 8). Retrieved from [Link]
-
acetone cyanohydrin - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. (n.d.). Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. (2022, August 21). Retrieved from [Link]
- US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents. (n.d.).
-
(PDF) Two Fatal Intoxications with Cyanohydrins - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Two Fatal Intoxications with Cyanohydrins - SciSpace. (2016, March 29). Retrieved from [Link]
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resolving solubility issues with 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Here is the technical support center for .
Technical Support Center: 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in any successful research campaign. This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to overcome solubility challenges you may encounter with this compound, ensuring the integrity and reproducibility of your experimental results.
Part 1: Understanding the Molecule: An Overview
This compound is an aromatic nitrile.[1] Its structure, featuring two nitrile groups, a fluoro substituent, and a substituted ethyl group on a benzene ring, suggests it is a lipophilic (hydrophobic) and largely non-polar molecule. Aromatic nitriles are generally characterized by low water solubility.[2][3] Consequently, you should anticipate poor aqueous solubility and plan your experimental workflow accordingly.
The primary challenge with poorly soluble compounds is not just getting them into solution, but keeping them there under assay conditions. This guide will walk you through a logical progression of techniques to achieve and maintain solubility.
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This section is structured to address problems as they typically arise, starting with the most common and simplest solutions.
Question: I've tried to dissolve this compound directly in my aqueous buffer and it won't go into solution. What is my first step?
Answer: Direct dissolution in aqueous media is highly unlikely to succeed. The standard and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.
-
Causality: The high lipophilicity of the compound prevents water molecules from effectively solvating it. An organic solvent disrupts the crystal lattice energy of the solid compound and provides a more favorable, less polar environment for dissolution.
-
Recommended Action: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is the most common solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.
Question: I have a clear stock solution in DMSO, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This is a very common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-concentration organic stock, the final concentration of the organic solvent in your aqueous buffer is too low to maintain solubility. You are essentially "crashing out" the compound.
Here are several strategies to address this, starting with the simplest:
Strategy 1: Modify the Dilution Protocol
-
Causality: The way you mix the solutions matters. Adding a small volume of your DMSO stock directly to a large volume of buffer creates a transient but very high local concentration of the compound in a now mostly aqueous environment, promoting rapid precipitation.[4]
-
Step-by-Step Protocol:
-
Dispense the required volume of your aqueous assay buffer into the final tube or well.
-
While vortexing or vigorously mixing the buffer, slowly add the small aliquot of the DMSO stock solution.
-
This rapid mixing helps to disperse the compound molecules quickly, preventing them from aggregating and precipitating.
-
Strategy 2: Decrease the Final Compound Concentration
-
Causality: You may be exceeding the kinetic solubility limit of the compound in your final assay conditions. Even with a good dilution protocol, there is a maximum concentration the buffer can tolerate.
-
Recommended Action: Perform a serial dilution of your stock solution to determine the highest concentration that remains clear in your final assay buffer. It is important to note that the absence of visible precipitation does not guarantee the compound is fully dissolved; it may have formed sub-visible aggregates.[4]
Strategy 3: Increase the Co-solvent Percentage
-
Causality: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases its ability to dissolve non-polar molecules by reducing the overall polarity of the solvent system.[5]
-
Recommended Action: If your experimental system can tolerate it, increase the final concentration of DMSO in your assay buffer. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO, but this must be validated. Always run a "vehicle control" with the same final DMSO concentration to ensure the solvent itself is not causing an effect.
Question: My assay is sensitive to DMSO, or I still see precipitation even with the techniques above. What are my other options?
Answer: If DMSO is not a viable option or is insufficient, you will need to explore more advanced formulation strategies.
Advanced Solubilization Techniques
| Technique | Mechanism of Action | Pros | Cons | Considerations for this compound |
| Alternative Co-solvents | Reduces the polarity of the aqueous medium.[5] | Can be less toxic to cells than DMSO (e.g., Ethanol, PEG 300/400). | May still not be sufficient; potential for assay interference. | Ethanol could be a good first alternative. Polyethylene Glycols (PEGs) are also excellent choices for increasing solubility.[6] |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[5] | Highly effective at increasing apparent solubility. | Can denature proteins or disrupt cell membranes; may interfere with assay signal. | Non-ionic surfactants like Tween® 20 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) are common starting points. |
| pH Modification | For ionizable compounds, adjusting the pH to a point where the molecule is charged can dramatically increase aqueous solubility.[5] | Very effective for acidic or basic compounds. | Can alter assay conditions and protein function. | This compound lacks strongly acidic or basic functional groups. The nitrile groups can be hydrolyzed under extreme pH but are not ionizable in the typical biological pH range (pH 1.2-7.5).[7][8][9] Therefore, pH modification is unlikely to be an effective strategy. |
| Inclusion Complexes | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the drug molecule.[5] | Can significantly increase solubility and bioavailability; often well-tolerated. | Can be expensive; may alter the free concentration of the compound. | β-cyclodextrins or chemically modified versions like HP-β-CD (hydroxypropyl-β-cyclodextrin) are worth investigating. |
Workflow for Troubleshooting Solubility
Below is a visual guide to the decision-making process for solubilizing a challenging compound like this compound.
Caption: A troubleshooting workflow for compound solubilization.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the DMSO stock solution? For biological assays, compounds are often dissolved in DMSO and stored at temperatures ranging from -20°C to 4°C. However, be aware that lowering the storage temperature can further reduce the solubility of some compounds, potentially leading to precipitation in the stock vial. Repeated freeze-thaw cycles should also be avoided as they can promote precipitation. It is recommended to aliquot your stock solution into single-use volumes.
Q2: Can I use sonication or gentle heating to help dissolve the compound? Yes, these can be effective methods to aid initial dissolution in the organic stock solvent. In-well sonication can also help re-dissolve compounds that have precipitated in aqueous media.[4] Gentle heating (e.g., to 37°C) can also be used, but prolonged or excessive heat should be avoided as it could lead to degradation of the compound. The stability of aromatic nitriles can be compromised by strong acids, bases, or high temperatures.[8][10][11]
Q3: What safety precautions should I take when handling this compound? While a specific safety data sheet (SDS) for this compound is not available, related benzonitrile compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They can also cause skin and serious eye irritation.[12] Therefore, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.[10][12]
Q4: How do I know if the solvent I choose will interfere with my assay? This is a critical consideration. Every component of your final solution, other than the compound of interest, should be tested in a "vehicle control" experiment. This control should contain everything that is in your test wells (buffer, media, co-solvents, surfactants, etc.) at the exact same final concentration, but without the test compound. This will reveal any baseline effects of your formulation on the assay system (e.g., cell toxicity, enzyme inhibition, signal interference).[6]
Q5: My compound seems to lose activity over time in the assay plate. Could this be a solubility issue? Yes, this is a distinct possibility. A compound that is kinetically soluble may be thermodynamically unstable and can precipitate out of solution over the course of a longer incubation period. This reduces the effective concentration of the compound available to interact with the biological target, leading to an apparent loss of activity. This underscores the importance of not only achieving initial dissolution but also ensuring the compound remains stable in solution for the full duration of the experiment.[4]
References
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9/10), 449.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). ACS Publications.
- Mutual Solubility of Water and Nitriles. (n.d.). Journal of Chemical & Engineering Data.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
- SAFETY DATA SHEET: 4-(Bromomethyl)-3-fluorobenzonitrile. (2025). TCI Chemicals.
- SAFETY DATA SHEET: 4-Fluorobenzonitrile. (2025). Fisher Scientific.
- 4-Fluorobenzonitrile. (n.d.). PubChem.
- 4-(Bromomethyl)-3-fluorobenzonitrile. (2024). ChemBK.
- 4-(Bromomethyl)-3-fluorobenzonitrile. (n.d.). Chem-Impex.
- 4-Fluorobenzonitrile. (n.d.). ChemicalBook.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Association of Pharmaceutical Scientists.
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). pharma excipients.
- SAFETY DATA SHEET: 4-Fluorobenzonitrile. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET: 3-Fluorobenzonitrile. (2025). Fisher Scientific.
- 4-Fluorobenzonitrile 99%. (n.d.). Sigma-Aldrich.
- 4-Cyano-3-fluorobenzyl bromide. (n.d.). PubChem.
- Nitrile. (n.d.). Wikipedia.
- Aromatic Nitriles Definition. (n.d.). Fiveable.
- 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Process for hydrolysis of nitriles. (n.d.). Google Patents.
- Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Alkylation of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Welcome to the technical support center for the alkylation of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and maximize the yield of your desired product. Our recommendations are grounded in established principles of organic chemistry and draw upon extensive literature precedents for analogous reactions, particularly from the synthesis of related pharmaceutical compounds.
Introduction to the Chemistry
The alkylation of this compound involves the deprotonation of the benzylic carbon, followed by nucleophilic attack on an alkylating agent. The presence of two nitrile groups significantly acidifies the benzylic proton, facilitating its removal with a suitable base. However, the reaction is not without its challenges. Several side reactions can occur, leading to a complex product mixture and reduced yields of the desired mono-alkylated product. This guide will address the most common of these side reactions and provide strategies for their prevention.
The core of our understanding for this reaction is drawn from the well-documented synthesis of Letrozole, a pharmaceutical that shares a similar diarylmethane nitrile core structure. The alkylation step in Letrozole synthesis has been extensively studied, and the insights gained from this work are highly applicable to the target molecule of this guide.[1][2][3][4][5][6]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is formatted as a series of questions and answers to directly address the problems you may be encountering in your experiments.
Question 1: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dialkylated species. How can I prevent this?
Answer:
This is a very common issue in the alkylation of active methylene compounds.[7] The formation of the dialkylated (or "tris" in the context of letrozole synthesis) impurity arises from the deprotonation of the mono-alkylated product, which then acts as a nucleophile and reacts with another molecule of the alkylating agent.[1]
Causality and Mitigation Strategies:
-
Base Stoichiometry and Strength: The choice and amount of base are critical. Using a slight excess of a very strong base can lead to the complete and rapid deprotonation of the starting material. However, if the mono-alkylated product is also acidic enough to be deprotonated by the base, dialkylation can occur.
-
Recommendation: Use a strong, non-nucleophilic base in a carefully controlled stoichiometry (typically 1.0 to 1.1 equivalents). Strong bases like Lithium Diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium tert-butoxide (KOtBu) are often employed in these types of reactions.[1][2] For particularly sensitive substrates, using a base that is just strong enough to deprotonate the starting material but not the product can be a solution, though this requires careful pKa consideration. The pKa of the benzylic proton in a related diarylacetonitrile is estimated to be around 12, suggesting a strong base is necessary.[8]
-
-
Temperature Control: The stability of the initial carbanion and the relative rates of mono- versus di-alkylation are highly temperature-dependent. The carbanion of a similar precursor in letrozole synthesis is reported to be unstable above 0°C.[2]
-
Order of Addition: The way you mix your reagents can have a significant impact.
-
Recommendation: Add the alkylating agent slowly to the pre-formed carbanion solution at low temperature. This ensures that the alkylating agent is always present in low concentration relative to the carbanion of the starting material, favoring mono-alkylation.
-
Experimental Protocol for Minimizing Dialkylation:
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (Argon or Nitrogen), cool the reaction vessel to -78°C.
-
Slowly add a solution of a strong base (e.g., 1.05 equivalents of LDA in THF) dropwise, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete carbanion formation.
-
Slowly add a solution of the alkylating agent (1.0 equivalent) in the same anhydrous solvent, again keeping the temperature below -70°C.
-
After the addition is complete, allow the reaction to stir at -78°C for a specified time, and then slowly warm to room temperature.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Proceed with standard aqueous workup and purification.
Question 2: My product mixture contains an impurity where the fluorine atom has been displaced. How can I avoid this nucleophilic aromatic substitution (SNAr)?
Answer:
The presence of two electron-withdrawing nitrile groups on the aromatic ring activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by nucleophiles present in the reaction mixture.[9][10][11][12][13] In this case, the carbanion generated from your starting material can act as the nucleophile.
Causality and Mitigation Strategies:
-
Reaction Temperature: SNAr reactions are typically accelerated by higher temperatures.
-
Recommendation: As with preventing dialkylation, maintaining a low temperature throughout the reaction is crucial. This will favor the desired alkylation at the benzylic position over the slower SNAr reaction on the aromatic ring.
-
-
Choice of Base and Counter-ion: The nature of the carbanion's counter-ion (e.g., Li+, Na+, K+) can influence its reactivity and nucleophilicity. While there is no definitive rule, lithium cations are smaller and can coordinate more tightly with the carbanion, potentially reducing its propensity for intermolecular reactions.
-
Recommendation: Using lithium-based strong bases like LDA or n-BuLi might be advantageous.
-
-
Solvent Effects: The solvent can play a role in stabilizing the intermediates of the SNAr pathway. Polar aprotic solvents like DMF and DMSO are known to accelerate SNAr reactions.
-
Recommendation: While these solvents are often necessary to dissolve the starting materials and intermediates, consider using a less polar solvent like THF if solubility allows.
-
Question 3: I am getting a complex mixture of products and a low overall yield. Could N-alkylation of the nitrile group be a problem?
Answer:
While less common under the strongly basic conditions used for carbanion formation, N-alkylation of a nitrile group to form a nitrilium ion, which can then be trapped, is a known reaction pathway, often referred to as a Ritter-type reaction. However, the Ritter reaction is typically promoted by strong acids. Under basic conditions, direct N-alkylation is generally not a major concern. The complexity of your product mixture is more likely due to a combination of dialkylation, SNAr, and potential decomposition of the starting material or product under the reaction conditions.
Recommendation:
Focus on optimizing the reaction conditions to minimize the more probable side reactions (dialkylation and SNAr) as described above. If you still observe unidentified byproducts, consider the following:
-
Purity of Reagents: Ensure your starting material, solvent, and alkylating agent are pure and anhydrous. Water can quench the carbanion and lead to the recovery of starting material, while other impurities in the alkylating agent can lead to different side products.
-
Inert Atmosphere: The carbanion is highly reactive and can be quenched by oxygen. Maintaining a strictly inert atmosphere is essential.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this alkylation?
A1: There is no single "best" base, as the optimal choice may depend on the specific alkylating agent and desired reaction scale. However, for laboratory-scale synthesis, Lithium Diisopropylamide (LDA) is an excellent starting point. It is a very strong, non-nucleophilic base that is known to cleanly generate carbanions from activated methylene compounds. Sodium bis(trimethylsilyl)amide (NaHMDS) and Potassium tert-butoxide (KOtBu) are also effective and are often used in industrial processes.[1]
Q2: Which solvent should I use?
A2: Anhydrous Tetrahydrofuran (THF) is the most commonly recommended solvent for this type of reaction, especially when using LDA. It has good solvating properties for the organic components and the intermediate lithium salts, and it is suitable for the low temperatures required. Anhydrous Diethyl Ether can also be used. For some systems, more polar aprotic solvents like Dimethylformamide (DMF) are used, but be mindful that these can promote SNAr side reactions.[1]
Q3: What is the ideal reaction temperature?
A3: Low temperatures are critical for success. The deprotonation step should be carried out at -78°C . The alkylation step should also be initiated at this temperature. Depending on the reactivity of the alkylating agent, the reaction may be allowed to slowly warm to a higher temperature (e.g., -20°C or 0°C) to ensure completion. As a general rule, it is best to keep the temperature as low as possible for as long as possible to maintain selectivity.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient way to monitor the reaction. You can periodically take small aliquots from the reaction mixture, quench them in a vial containing a proton source (like a few drops of methanol or saturated ammonium chloride), and then spot them on a TLC plate to check for the consumption of the starting material and the formation of the product. Quenching is necessary to protonate any remaining carbanion before it is exposed to air.
Data Summary: Recommended Reaction Parameters
The following table summarizes the recommended starting conditions for the alkylation of this compound, based on analogous reactions in the literature.
| Parameter | Recommendation | Rationale |
| Base | LDA, NaHMDS, KOtBu | Strong, non-nucleophilic bases to ensure complete deprotonation. |
| Equivalents of Base | 1.0 - 1.1 | Minimizes deprotonation of the product, reducing dialkylation. |
| Solvent | Anhydrous THF | Good solubility, suitable for low temperatures. |
| Temperature | -78°C for deprotonation and initial alkylation | Enhances selectivity by minimizing side reactions (dialkylation, SNAr). |
| Order of Addition | Slow addition of alkylating agent to the pre-formed carbanion | Maintains a low concentration of the alkylating agent, favoring mono-alkylation. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the highly reactive carbanion from oxygen and moisture. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the two major competing side reactions.
References
- J. E. Bowman, Jr., et al. (Ciba-Geigy Corporation), U.S.
-
Pharmaffiliates. "Letrozole and its Impurities." Pharmaffiliates.com. [Link]
-
P. S. D. Royce, et al. "Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug." Nuclear Medicine and Biology, vol. 33, no. 5, 2006, pp. 655-662. [Link]
-
A. A. Ponaras, et al. "Improved Process For The Preparation Of Letrozole." Quick Company. [Link]
- G. B. Reddy, et al. (Apotex Pharmachem Inc.), U.S. Patent 7,705,159, "Process for the preparation of letrozole," issued Apr. 27, 2010.
-
M. Suman, et al. "A novel process for the synthesis of substantially pure Letrozole." Arkivoc, vol. 2019, no. 5, 2019, pp. 319-326. [Link]
- S. K. Singh, et al. (Natco Pharma Ltd.), U.S. Patent Application 12/301,894, "Process for the Preparation of Letrozole," published Jul. 29, 2010.
- R. P. Singh, et al. (Sun Pharmaceutical Industries Ltd.), U.S. Patent Application 10/555,873, "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile," published May 25, 2006.
- S. P. V. G. V. A. Cherukupalli, et al. (Matrix Laboratories Ltd.), U.S. Patent Application 12/296,220, "Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile," published Oct. 29, 2009.
-
ResearchGate. "3-Fluorobenzonitrile." ResearchGate. [Link]
-
Chemistry Stack Exchange. "Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene." Chemistry Stack Exchange. [Link]
-
"LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses." Pharmapproach.com. [Link]
-
T. Imayoshi, et al. "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." Molecules, vol. 26, no. 5, 2021, p. 1423. [Link]
-
New Drug Approvals. "Letrozole." New Drug Approvals. [Link]
-
PubChem. "4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile." PubChem. [Link]
-
G. B. Reddy, et al. (Dr. Reddy's Laboratories Ltd.), U.S. Patent 8,198,461, "Process for preparation of letrozole and its intermediates," issued Jun. 12, 2012. [Link]
-
Professor Dave Explains. "Nucleophilic Aromatic Substitution." YouTube, 12 July 2019. [Link]
- C. Wang, et al. (Jiangsu Liancheng Chemical Co., Ltd.), Chinese Patent 103242198, "Method for preparing letrozole impurity," issued Aug. 14, 2013.
- R. A. F. de Souza, et al. (Teva Pharmaceutical Industries Ltd.), U.S. Patent 7,538,230, "Letrozole production process," issued May 26, 2009.
- China National Intellectual Property Administration, Chinese Patent 113816874, "Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol," issued Dec. 21, 2021.
-
ChemBK. "4,4'-(4H-1,2,4-Triazol-4-ylmethylene)bis benzonitrile." ChemBK. [Link]
-
R. A. More O'Ferrall, et al. "The protonation of carbenes: structural effects on the α-proton acidity of carbocations." Arkivoc, vol. 2009, no. 5, 2009, pp. 1-17. [Link]
-
University of Calgary. "Approximate pKa chart of the functional groups: values to know." University of Calgary. [Link]
-
A. S. K. Hashmi, et al. "The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 2038-2044. [Link]
-
V. D. Tikhonov, et al. "One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 1541-1546. [Link]
-
A. M. El-Sayed, et al. "The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis." Current Organic Chemistry, vol. 16, no. 12, 2012, pp. 1444-1479. [Link]
-
Y. Wang, et al. "Recent Advances on Radical-mediated Cyanoalkylation/Cyanation Using AIBN and Analogues as the Radical Sources." Asian Journal of Organic Chemistry, vol. 10, no. 8, 2021, pp. 1826-1841. [Link]
-
J. Ashenhurst. "The pKa Table Is Your Friend." Master Organic Chemistry. [Link]
-
W. B. Liu, et al. "Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis." Journal of the American Chemical Society, vol. 145, no. 6, 2023, pp. 3371-3377. [Link]
-
I. Leito, et al. "Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile." Molecules, vol. 27, no. 18, 2022, p. 5938. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. "Bordwell pKa Table." Organic Chemistry Data. [Link]
-
G. P. R. Barreto, et al. "Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines." ACS Catalysis, vol. 8, no. 10, 2018, pp. 9309-9314. [Link]
-
M. S. M. Timmer, et al. "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." European Journal of Organic Chemistry, vol. 2015, no. 29, 2015, pp. 6445-6455. [Link]
-
M. Bergström, et al. "Synthesis of ¹¹C-Labelled Haloalkanonitriles and Examples of their Use in Some Alkylation Reactions." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 34, no. 7, 1994, pp. 635-641. [Link]
-
J. S. Yadav, et al. "Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3." Organic Chemistry Portal. [Link]abstracts/lit2/021.shtm)
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- 13. youtube.com [youtube.com]
moisture sensitivity of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile storage
The following technical support guide is designed for researchers and process chemists working with 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile (CAS: 1334811-92-9), a critical intermediate often associated with the synthesis of androgen receptor antagonists like Enzalutamide.[1]
This guide prioritizes the preservation of the gem-dimethyl nitrile and aromatic nitrile functionalities, which are the primary sites of moisture-induced degradation.[1]
Subject: Storage Stability, Moisture Sensitivity, and Handling Protocols Document ID: TS-1334811-V2.1[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
-
Compound: this compound[1]
-
CAS: 1334811-92-9[1]
-
Molecular Formula: C₁₁H₉FN₂[1]
-
Criticality: This molecule contains two nitrile groups: an aromatic benzonitrile and a sterically hindered aliphatic nitrile (gem-dimethyl substituted).[1]
-
Primary Stability Risk: Hydrolysis. While the gem-dimethyl group provides steric protection to the aliphatic nitrile, the electron-withdrawing fluorine atom at the 3-position activates the aromatic ring, making the nitrile groups susceptible to nucleophilic attack by water, leading to amide impurities (CQAs - Critical Quality Attributes).[1]
Storage & Handling Protocols
Standard Operating Procedures (SOP) for Maximum Stability
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 30 days) | Lowers the kinetic rate of hydrolysis.[1] Prevents spontaneous polymerization or degradation of trace impurities. |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces atmospheric moisture.[1] Nitriles are hygroscopic; water uptake initiates the hydrolysis cascade. |
| Container | Amber Glass with PTFE-lined cap | Amber glass prevents potential photodegradation (though low risk for this specific structure).[1] PTFE prevents leaching and ensures a hermetic seal. |
| Desiccant | Required (Silica Gel or Molecular Sieves) | Secondary defense against moisture ingress during storage.[1] |
| Thawing | Equilibrate to RT (1-2 hours) before opening | Prevents condensation of atmospheric water onto the cold solid, which causes immediate surface hydrolysis.[1] |
Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Handling[1][5][8][9][10]
Q1: The powder has formed hard clumps inside the bottle. Is it still usable?
-
Diagnosis: Clumping indicates hygroscopicity and moisture uptake. The material has likely absorbed water from the atmosphere.
-
Risk: Surface hydrolysis may have occurred, converting a fraction of the nitrile to the corresponding amide (e.g., 4-(1-amino-1-oxo-2-propyl)-...).[1]
-
Action:
-
Do not attempt to crush and use immediately if high purity (>99%) is required.[1]
-
Perform a Karl Fischer (KF) titration to measure water content.
-
If KF < 1.0%, dry under high vacuum (< 5 mbar) at 30°C for 4 hours.
-
Re-test purity via HPLC. If amide impurities are detected (>0.5%), recrystallization is required.
-
Q2: The color has shifted from off-white to a faint yellow. What does this indicate?
-
Diagnosis: This often indicates trace oxidation or the formation of N-oxide impurities, potentially catalyzed by light or heat if stored improperly.[1]
-
Action: Check the ¹H-NMR. Yellowing often corresponds to < 1% impurity and may be acceptable for early-stage synthesis but is critical to remove for GMP steps.[1]
Category B: Chemical Stability & Synthesis[1]
Q3: I see a new peak in my HPLC chromatogram at RRT ~0.85 after leaving the sample in solution overnight. What is it?
-
Diagnosis: This is likely the Mono-Amide Hydrolysis Product .[1]
-
Mechanism: In solution (especially protic solvents like Methanol or wet DMSO), the nitrile group hydrolyzes to a primary amide (
).[1] -
Prevention:
Q4: Why is the reaction yield low when coupling this intermediate?
-
Root Cause: If the aliphatic nitrile (on the isopropyl group) has partially hydrolyzed to an acid or amide, it will fail to undergo the expected cyclization (e.g., to form the hydantoin ring in Enzalutamide synthesis).
-
Test: Run an IR spectrum. Look for a strong carbonyl stretch (
) around 1650–1690 cm⁻¹ (amide) or 1700–1725 cm⁻¹ (acid).[1] The nitrile stretch at ~2230 cm⁻¹ should be sharp and distinct.
Mechanistic Visualization (Degradation Pathway)[1]
The following diagram illustrates the moisture-sensitivity cascade. The "Danger Zone" represents the formation of amide impurities which are difficult to separate from the starting material due to similar solubility profiles.
Caption: Figure 1. Hydrolysis cascade of the nitrile functionality. The formation of the Mono-Amide is the rate-limiting degradation step during improper storage.[1]
Analytical Reference Data
Use these parameters to validate the integrity of your stored material.
| Method | Parameter | Expected Value (High Purity) | Warning Flag |
| HPLC | Purity (Area %) | > 98.5% | < 98.0% |
| IR | Nitrile Stretch | ~2230 cm⁻¹ (Strong) | Weak or broadened |
| IR | Amide Carbonyl | Absent | Present (~1660 cm⁻¹) |
| KF | Water Content | < 0.5% w/w | > 1.0% w/w |
| Appearance | Visual | White to Off-White Powder | Yellow/Orange or Caked |
References
-
Enzalutamide Synthesis & Impurity Profiling
- Title: An improved and practical route for the synthesis of enzalutamide and potential impurities study.
- Source: ResearchG
- Relevance: Identifies hydrolysis degradation products (Enzal-2A) and establishes the sensitivity of the nitrile-bearing precursors.
-
URL:
-
General Nitrile Stability Guidelines
-
Regulatory Storage Standards
- Title: Guidelines on Declar
-
Source: European Medicines Agency (EMA).[1]
- Relevance: Defines the regulatory framework for "Store in original package" and moisture sensitivity labeling.
-
URL:
Sources
Validation & Comparative
A Comparative Guide to Analytical Standards for 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of data underpinning drug discovery, development, and quality control is fundamentally dependent on the quality of the reference materials used.[1] This guide provides an in-depth technical comparison of analytical standard options for 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, a compound of interest in medicinal chemistry and drug discovery pipelines.
As of early 2026, a commercially available Certified Reference Material (CRM) for this compound has not been identified. This guide, therefore, addresses the critical question of how to proceed in the absence of a designated CRM, comparing the ideal attributes of a CRM with the practical alternatives available to the research and drug development professional.
The Gold Standard: The Role of a Certified Reference Material (CRM)
A Certified Reference Material is the pinnacle of the reference standard hierarchy, providing the highest level of accuracy and traceability for analytical measurements.[2] A CRM is characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3] In the context of drug development, using a CRM is crucial for method validation, instrument calibration, and ensuring the consistency and reliability of results across different laboratories and over time.[4]
Navigating the Analytical Landscape Without a Commercial CRM
The absence of a commercial CRM for this compound necessitates a careful consideration of alternative analytical standards. The primary alternatives include:
-
Non-Certified Reference Material: A commercially available chemical of high purity, but without the extensive characterization and certification of a CRM.
-
In-House Primary Reference Standard: A batch of the synthesized compound that is extensively purified and characterized by the user's organization to serve as the primary reference.[5]
Below is a comparative overview of these options.
| Feature | Certified Reference Material (Hypothetical) | Non-Certified Reference Material | In-House Primary Reference Standard |
| Purity | Certified value with a stated uncertainty (e.g., 99.9% ± 0.1%). | Stated purity (e.g., >98%), but not certified. | Purity determined through a comprehensive set of orthogonal analytical techniques. |
| Traceability | Metrologically traceable to SI units. | Generally not traceable. | Traceability established through calibration of instruments with certified standards. |
| Documentation | Comprehensive Certificate of Analysis with all characterization data and uncertainty budget. | Basic Certificate of Analysis with limited characterization data. | Extensive internal documentation of synthesis, purification, and all characterization analyses. |
| Regulatory Acceptance | High acceptance by regulatory authorities like the FDA and EMA. | May require significant additional in-house validation for regulatory submissions. | Accepted if the characterization and qualification are rigorously performed and documented. |
| Cost & Availability | High cost, currently unavailable. | Moderate cost, availability may vary. | High initial investment in time and resources for synthesis and characterization. |
Establishing an In-House Primary Reference Standard for this compound
When a commercial CRM is unavailable, the most robust and scientifically sound approach is the development of an in-house primary reference standard.[6] This process involves synthesis, purification, and comprehensive characterization to ensure the identity, purity, and stability of the material.
Synthesis and Purification Strategy
A plausible synthesis route for this compound could involve the nucleophilic substitution of a suitable precursor such as 4-bromo-3-fluorobenzonitrile with the anion of isobutyronitrile.
Potential Synthesis Reaction:
-
Reactants: 4-bromo-3-fluorobenzonitrile and isobutyronitrile.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate the isobutyronitrile.
-
Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Key Considerations for Purity:
-
Starting Material Impurities: The purity of the 4-bromo-3-fluorobenzonitrile and isobutyronitrile will directly impact the impurity profile of the final product.
-
Side Products: Potential side reactions, such as elimination or reaction with the solvent, could generate impurities.
-
Purification: Multiple purification steps, such as column chromatography followed by recrystallization, are essential to achieve the high purity required for a reference standard.[1]
The following diagram illustrates the decision-making process for selecting and qualifying an analytical standard in the absence of a commercial CRM.
Caption: Decision workflow for selecting an analytical standard.
Comprehensive Characterization Protocol for an In-House Standard
To qualify a batch of synthesized this compound as an in-house primary reference standard, a battery of orthogonal analytical techniques should be employed.
1. Identity Confirmation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Electron ionization (EI) may lead to fragmentation, providing structural information. Key fragments could arise from the loss of a methyl group or the cyanoisopropyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the arrangement of protons on the aromatic ring and the methyl groups. Expected signals would include aromatic protons showing coupling to each other and to the fluorine atom, and a singlet for the equivalent methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons, the aromatic carbons (with C-F coupling), and the nitrile carbons.
-
¹⁹F NMR: A fluorine NMR spectrum will provide a single resonance, confirming the presence of the fluorine atom.
-
2. Purity Determination:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for assessing the purity and quantifying organic impurities. A method should be developed to separate the main component from all potential impurities. Purity is often determined by area percent, assuming all components have a similar response factor at the detection wavelength.
-
Differential Scanning Calorimetry (DSC): DSC can determine the purity of highly crystalline substances by analyzing the melting point depression caused by impurities.[7] This provides a purity value based on a different physical principle than chromatography, making it a valuable orthogonal technique.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): If volatile impurities are suspected from the synthesis, GC-FID can be used for their quantification.
3. Content Assignment:
The final assigned purity of the in-house reference standard is calculated by a mass balance approach:
Purity = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace GC-MS.
-
Non-combustible Impurities (Residue on Ignition): Determined by thermogravimetric analysis (TGA) or a classical residue on ignition test.
Experimental Protocol: Quantitative Analysis by HPLC-UV
This protocol details a typical HPLC-UV method for the quantification of this compound using a well-characterized in-house reference standard.
Objective: To determine the concentration of this compound in a sample solution using an external standard calibration method.
Materials:
-
In-house primary reference standard of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 240 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the in-house reference standard and dissolve it in acetonitrile in a 100 mL volumetric flask. This creates a stock solution of approximately 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the sample from the calibration curve using linear regression.
The following diagram outlines the experimental workflow for this HPLC analysis.
Caption: HPLC-UV experimental workflow for quantification.
Conclusion
While the absence of a commercial Certified Reference Material for this compound presents a challenge, it does not preclude accurate and reliable analytical work. By understanding the principles of reference standards and diligently applying them, researchers can establish a well-characterized in-house primary reference standard. This process, involving careful synthesis, rigorous purification, and comprehensive characterization using orthogonal analytical techniques, ensures the integrity of the analytical data generated. The adoption of such a scientifically sound approach is fundamental to the progression of research and development in the pharmaceutical industry, ensuring that all subsequent measurements are anchored to a reliable and well-documented standard.
References
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
BEBPA. (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?[Link]
-
Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Journal of Molecular Structure. (1975). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of. [Link]
-
Starodub. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?[Link]
-
ANAB. (2025, May 22). Reference Material (RM) vs Certified Reference Material (CRM). [Link]
Sources
- 1. Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. shimadzu.com [shimadzu.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile for Laboratory Professionals
I. Hazard Assessment: An Expert Evaluation
The first step in safe disposal is a thorough understanding of the potential hazards. Based on its chemical structure, 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile is anticipated to exhibit toxicological properties similar to other benzonitrile and fluorinated aromatic compounds.
Key Structural Features and Associated Hazards:
-
Benzonitrile Moiety: Benzonitrile and its derivatives are often classified as toxic. For instance, 4-Fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled[1][2][3]. Therefore, it is prudent to handle this compound with the same level of caution.
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, which can make the compound persistent in the environment[4]. This stability also means that specialized disposal methods are required for its complete destruction[4].
-
Potential for Irritation: Similar compounds, such as 4-(Bromomethyl)-3-fluorobenzonitrile, are known to cause severe skin burns and eye damage, and may cause respiratory irritation[5].
Summary of Anticipated Hazards:
| Hazard Classification | Anticipated Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[1][2]. |
| Skin and Eye Irritation | May cause skin and eye irritation or burns. | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[5]. |
| Environmental Hazard | Potential for persistence in the environment. | Do not release into the environment. Dispose of as hazardous waste[1][2]. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations[6][7]. The following protocol provides a comprehensive, step-by-step approach to ensure safe and compliant disposal.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on its anticipated toxic properties, this compound must be classified as a hazardous waste[6][8].
-
Waste Profile: Create a waste profile sheet that includes the chemical name, structure, quantity, and a summary of the known and anticipated hazards. This documentation is crucial for the waste disposal vendor.
2. Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste. For liquid waste (e.g., solutions containing the compound), use a compatible container, ensuring it is clearly labeled with the contents and associated hazards[9].
-
Segregation: Do not mix this waste with other chemical waste streams unless their compatibility has been verified[9][10]. Incompatible materials can lead to dangerous reactions[2]. It should be segregated with other halogenated organic waste.
3. In-Lab Storage:
-
Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation[11]. This area should be well-ventilated and away from sources of ignition[2].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[11]. Ensure the container is in good condition and not leaking[10].
4. Final Disposal Method: High-Temperature Incineration
Due to the stable carbon-fluorine bond, high-temperature incineration is the most effective and recommended method for the complete destruction of fluorinated organic compounds[4][12].
-
Licensed Facility: The incineration must be carried out in a licensed hazardous waste incineration facility capable of handling halogenated organic compounds[4]. These facilities are equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are produced during combustion[13].
-
Transportation: The transport of the hazardous waste to the disposal facility must be conducted by a licensed hazardous waste transporter, and the shipment must be accompanied by a hazardous waste manifest[6][14].
5. Disposal of Contaminated Materials:
-
PPE and Labware: Any PPE (gloves, lab coats) or labware (e.g., weighing paper, pipette tips) that is grossly contaminated with this compound should be collected in a separate, clearly labeled container and disposed of as hazardous waste[7].
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7]. After triple-rinsing, the container may be disposed of as non-hazardous waste, provided all labels are defaced[7][10].
III. Decision-Making Workflow for Disposal
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
IV. Trustworthiness and Self-Validation
This protocol is built on a foundation of established safety principles and regulatory requirements. To ensure its effectiveness and trustworthiness, it incorporates a self-validating system:
-
Clear Labeling and Documentation: Every step, from waste generation to final disposal, is accompanied by clear labeling and documentation, ensuring a complete and traceable record[6][7].
-
Use of Licensed Professionals: The protocol relies on licensed and certified professionals for the transportation and final disposal of the hazardous waste, ensuring compliance with all applicable regulations[6][14].
-
Regular Audits: Regular internal audits of waste management practices should be conducted to ensure adherence to this protocol and to identify any areas for improvement.
By following this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzonitrile.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- BASF. (2026). Safety data sheet.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromomethyl-3-fluorobenzonitrile.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
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- 13. epa.gov [epa.gov]
- 14. dec.ny.gov [dec.ny.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
